2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
Brand Name: Vulcanchem
CAS No.: 63704-48-3
VCID: VC21318417
InChI: InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17)
SMILES: CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C
Molecular Formula: C13H16N2OS
Molecular Weight: 248.35 g/mol

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-

CAS No.: 63704-48-3

Cat. No.: VC21318417

Molecular Formula: C13H16N2OS

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- - 63704-48-3

Specification

CAS No. 63704-48-3
Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17)
Standard InChI Key HNRLDJLVPWJKFE-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(N=C(N1C2=CC=CC=C2O)S)(C)C
SMILES CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C
Canonical SMILES CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator